

# Application Notes and Protocols for STC-15 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**STC-15** is an orally bioavailable, small-molecule inhibitor of methyltransferase-like 3 (METTL3), a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex.[1][2][3] As a first-in-class agent targeting an RNA modifying enzyme to enter clinical development, **STC-15** has demonstrated promising preclinical anti-tumor activity, primarily by modulating the innate immune system.[4][5] These application notes provide a comprehensive overview of the available preclinical data on **STC-15** dosage, administration, and experimental protocols in various animal models to guide researchers in their study design.

### **Mechanism of Action**

**STC-15** exerts its anti-tumor effects through a novel mechanism involving the inhibition of METTL3. This leads to a reduction in m6A RNA methylation, resulting in the accumulation of double-stranded RNA (dsRNA) within cancer cells.[6][7][8][9] This accumulation is sensed by intracellular pattern recognition receptors, which in turn triggers a cell-intrinsic interferon response.[6][7][8][9] The subsequent upregulation of interferon-stimulated genes (ISGs) enhances anti-tumor immunity and potentiates the effects of immune checkpoint inhibitors.[5]

# **Signaling Pathway**





Click to download full resolution via product page

Caption: Mechanism of action of STC-15.



# Quantitative Data Summary In Vivo Efficacy Studies

| Animal Model | Tumor Type | **STC-15** Dosage | Administration Route | Dosing Frequency | Duration | Combination Agent | Outcome | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :

| Pharmacokinetic Pa | rameters |
|--------------------|----------|
|--------------------|----------|

| Animal<br>Model | STC-15<br>Dosage | Administr<br>ation<br>Route | Half-life<br>(T1/2) | Cmax   | Bioavaila<br>bility | Referenc<br>e(s) |
|-----------------|------------------|-----------------------------|---------------------|--------|---------------------|------------------|
| Rat             | 3 mg/kg          | Oral                        | 3.6 h               | 241 nM | 34%                 | [11]             |
| Beagle<br>Dog   | 3 mg/kg          | Oral                        | 5.6 h               | 414 nM | 48%                 | [11]             |

# Experimental Protocols General Preparation of STC-15 for Oral Administration

For oral administration in rodent models, **STC-15** can be formulated as a suspension or in a solution with co-solvents.

- Suspension: STC-15 can be suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water.[3]
- Solution with Co-solvents: A clear solution can be prepared using a mixture of DMSO,
   PEG300, and Tween 80. A common formulation involves 10% DMSO, 40% PEG300, 5%



Tween-80, and 45% saline.[2] It is recommended to keep the final DMSO concentration below 2% in the working solution for animal well-being.[2]

# Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Model

This protocol outlines a general procedure for evaluating the efficacy of **STC-15** in an AML PDX mouse model.



Click to download full resolution via product page

Caption: Experimental workflow for an AML PDX model.



#### Methodology:

- Animal Model: Immunodeficient mice, such as NOD scid gamma (NSG) mice, are typically used for AML PDX models.
- Cell Implantation: Engraftment of human AML cells can be achieved via intravenous (tail vein) or intra-tibial injection.
- Tumor Engraftment Monitoring: Peripheral blood can be periodically sampled to monitor the percentage of circulating human CD45+ (hCD45+) cells by flow cytometry to confirm engraftment.
- Treatment Initiation: Once engraftment is confirmed (e.g., a certain percentage of hCD45+ cells in peripheral blood), randomize the mice into treatment groups.
- Dosing: Administer STC-15 (e.g., 100 mg/kg) and/or combination agents (e.g., venetoclax 25 mg/kg) orally, once daily for a specified duration (e.g., 21 days).[10] A vehicle control group should be included.
- Monitoring: Monitor animal body weight and overall health status regularly.
- Endpoint Analysis:
  - Survival: Monitor animals for survival endpoints.
  - Pharmacodynamics: Analyze circulating hCD45+ cells by flow cytometry at specified time points.[10]
  - Organ Analysis: At the end of the study, measure spleen weight as an indicator of leukemia burden.[4][10]

## Syngeneic Mouse Models (MC38 and A20)

This protocol provides a general framework for assessing the efficacy of **STC-15** in immunocompetent syngeneic mouse models.





Click to download full resolution via product page

Caption: Experimental workflow for syngeneic tumor models.

#### Methodology:

 Animal Model: Use immunocompetent mouse strains compatible with the tumor cell line (e.g., C57BL/6 for MC38, BALB/c for A20).



- Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., MC38 or A20) into the flank of the mice.
- Tumor Growth Monitoring: Monitor the mice for the development of palpable tumors.
- Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment groups.
- Dosing: Administer STC-15 orally at the desired dose. For combination studies, administer anti-PD1 antibody via intraperitoneal (IP) injection.[5] Include a vehicle control group.
- Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly.
- Endpoint Analysis:
  - Tumor Growth Inhibition: Compare tumor growth curves between treatment groups.
  - Survival: Monitor for survival endpoints.
  - Durable Response: In studies where complete tumor regression is observed, mice can be re-challenged with the same tumor cells to assess for durable anti-tumor immunity.[5]

## **Toxicology and Safety**

Publicly available information on the formal toxicology studies of **STC-15** in animal models is limited. However, preclinical studies in mouse models have not reported significant changes in body weight during treatment, suggesting good tolerability at efficacious doses.[11] In the Phase 1 clinical trial in patients with advanced solid tumors, treatment-emergent adverse events were generally mild and manageable, with the most common being thrombocytopenia, rash, and pruritus.[12][13] No maximum tolerated dose was established in the clinical setting up to 200 mg administered three times a week.[14] Researchers should conduct appropriate safety and tolerability studies for their specific animal models and experimental conditions.

## **Disclaimer**

These application notes are intended for research purposes only and are based on publicly available preclinical data. The provided protocols are general guidelines and may require optimization for specific experimental contexts. It is the responsibility of the researcher to



ensure that all animal studies are conducted in accordance with institutional and national guidelines for animal welfare.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. RNA Epitranscriptomics as a Novel Therapeutic Target Evotec and STORM Therapeutics Developing a METTL3 Inhibitor - Evotec [evotec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. STORM Therapeutics Presents STC-15 Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 5. STC-15, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses associated with increased interferon signalling, and synergises with T cell checkpoint blockade, Oct 20 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. stormtherapeutics.com [stormtherapeutics.com]
- 11. First selective METTL3 inhibitor STC-15 shows promise in preclinical setting | BioWorld [bioworld.com]
- 12. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor STC-15 at SITC 2024 [prnewswire.com]
- 13. firstwordpharma.com [firstwordpharma.com]



- 14. cancerresearchhorizons.com [cancerresearchhorizons.com]
- To cite this document: BenchChem. [Application Notes and Protocols for STC-15 in Preclinical Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607068#stc-15-dosage-for-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com